molecular formula C17H16N2O2S2 B2974286 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide CAS No. 311333-91-2

4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Cat. No.: B2974286
CAS No.: 311333-91-2
M. Wt: 344.45
InChI Key: XISJLRYLLQWDDI-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide (CAS 311333-91-2) is a synthetic compound featuring a benzenesulfonamide group linked to a 2-methylthiazole moiety. With a molecular formula of C 17 H 16 N 2 O 2 S 2 and a molecular weight of 344.45 g/mol, this compound is of significant interest in medicinal and organic chemistry research . This compound belongs to a class of molecules known for their potential as enzyme inhibitors. Specifically, structural analogs based on the 2-aminothiazole-sulfonamide scaffold have demonstrated potent inhibitory activity against a range of enzymes, including urease, α-glucosidase, and α-amylase . These inhibitory properties make such compounds valuable tools for investigating metabolic disorders and bacterial infections . The sulfonamide and thiazole functionalities are key pharmacophores often explored in the development of new therapeutic agents with antimicrobial, antifungal, and anti-inflammatory activities . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-12-6-8-16(9-7-12)23(20,21)19-15-5-3-4-14(10-15)17-11-22-13(2)18-17/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISJLRYLLQWDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is a compound belonging to the class of aminobenzenesulfonamides, characterized by its thiazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
  • Molecular Formula : C17_{17}H16_{16}N2_{2}O2_{2}S2_{2}

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole rings have shown effectiveness against various pathogens. In a study assessing the antimicrobial activity of thiazole derivatives, several compounds demonstrated activity comparable to standard antibiotics like norfloxacin, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BBacillus subtilis1.0 µg/mL
4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideEscherichia coli0.8 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The presence of electron-donating groups in the phenyl ring has been linked to increased cytotoxicity against various cancer cell lines. For example, a related compound exhibited IC50_{50} values below that of doxorubicin against A-431 and Jurkat cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
DoxorubicinA-4310.5
Compound CJurkat0.3
4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideHT290.6

Anti-inflammatory Activity

Thiazole derivatives have also been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Certain derivatives have shown selective inhibition of COX-2 with IC50_{50} values in the nanomolar range . This suggests that compounds like 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide could be explored for their anti-inflammatory effects.

Case Studies

A notable study involved synthesizing a series of thiazole-based compounds and evaluating their biological activities. Among these compounds, some showed promising results in inhibiting tumor growth in vitro and in vivo models . The study highlighted the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and inferred properties:

Compound Name Key Substituents Structural Features Potential Applications/Properties
Target Compound 3-(2-Methyl-1,3-thiazol-4-yl)phenyl, 4-methylbenzenesulfonamide Thiazole ring, methyl groups Antimicrobial (inferred from sulfonamide class)
4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 5-Methyl-1,2-oxazol-3-yl, sulfamoyl Oxazole ring, methyl group Antimicrobial activity demonstrated in related sulfonamides
4-methyl-N-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-benzenesulfonamide Trifluoromethylbenzyl, pyrazole Pyrazole ring, trifluoromethyl group Enhanced lipophilicity and metabolic stability (CF₃ group)
4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Boronate functionality Suzuki-Miyaura cross-coupling precursor
N-(2-Chloro-4-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfamoyl}phenyl)acetamide Chlorophenyl, acetamide, thiazole Sulfamoyl bridge, chloro substituent Modified electronic properties for targeted binding (e.g., enzyme inhibition)

Key Observations

  • Thiazole vs. Oxazole : The target compound’s thiazole ring (vs. oxazole in ) may enhance electron-deficient character, influencing binding to microbial targets through stronger van der Waals interactions .
  • Boronic Ester : The boronate derivative () serves as a synthetic intermediate, enabling further functionalization via cross-coupling reactions .
  • Sulfamoyl and Acetamide Modifications : ’s acetamide substituent introduces hydrogen-bonding capacity, which may alter target selectivity compared to the target compound’s simpler methyl group .

Pharmacological Implications

  • Antimicrobial Potential: Sulfonamide derivatives are well-known antimicrobial agents. The thiazole ring in the target compound may synergize with the sulfonamide group to inhibit dihydropteroate synthase (DHPS), a common target in bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiourea derivatives (e.g., 1-methyl-3-(4-sulfamoylphenyl)thiourea) are reacted with α-halogenoketones in ethanol under reflux. Vacuum filtration and ethanol recrystallization are critical for purification . Reaction parameters like solvent polarity, temperature (60–80°C), and stoichiometric ratios (1:1 molar ratio) significantly affect yield. A comparative table from recent studies is provided below:

SolventTemperature (°C)Yield (%)Reference
Ethanol7065
Acetone6052
DMF8045

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. For example, a study resolved the crystal structure (space group P 1) with bond lengths of 1.76 Å for the sulfonamide S–N bond and 1.45 Å for the thiazole C–S bond . Complementary techniques include:

  • NMR : 1H^1H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 2.5 ppm for methyl groups).
  • HRMS : Molecular ion peak at m/z 387.12 (calculated) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial bioactivity screening focuses on kinase inhibition and antiproliferative assays. For kinase profiling, use ATP-competitive ELISA assays with recombinant enzymes (e.g., EGFR, VEGFR2) at 10 μM concentrations . In anticancer studies, conduct MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} values typically ranging 5–20 μM .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like sulfonamide dimerization?

  • Methodological Answer : Byproduct formation is mitigated via:

  • Catalytic Additives : Use 0.1 eq. of DMAP to accelerate coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield to >75% .
  • In-situ FTIR Monitoring : Tracks thiourea decomposition (peak at 1650 cm1^{-1}) to adjust reagent addition rates .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Cell Line Authentication : Use STR profiling to confirm genetic stability.
  • Serum Concentration : Maintain 10% FBS to avoid protein-binding artifacts .
  • Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) for cross-study validation .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of analogs?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) and molecular docking (AutoDock Vina). Key findings:

  • Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., sulfonamide oxygen) for hydrogen bonding .
  • Docking Scores : Thiazole ring interactions with kinase hydrophobic pockets (binding energy < −8 kcal/mol) correlate with activity .

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